molecular formula C18H13NO5 B2361530 2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 724740-76-5

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2361530
CAS No.: 724740-76-5
M. Wt: 323.304
InChI Key: KYSXUMWPONAMLC-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives It is characterized by the presence of a methoxyphenoxy group and an oxochromenyl moiety linked through an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products.

Scientific Research Applications

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide: This derivative has an acetamide group instead of an acetonitrile group.

Uniqueness

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-21-12-3-2-4-14(9-12)24-17-11-23-16-10-13(22-8-7-19)5-6-15(16)18(17)20/h2-6,9-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSXUMWPONAMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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